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Compound of Interest

Compound Name: 1,6-Dodecanediol

Cat. No.: B15361853

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dodecanediol is a long-chain aliphatic diol with the chemical formula C12H260:2. As a
bifunctional molecule, it possesses hydroxyl groups at the 1 and 6 positions of a twelve-carbon
chain. This structure imparts amphiphilic properties, making it a molecule of interest in various
fields, including polymer chemistry, materials science, and drug delivery systems. Its potential
use as a plasticizer, a precursor for polyesters and polyurethanes, and a component in the
formulation of drug carriers underscores the importance of a thorough understanding of its
solid-state properties.

The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal
structure, dictates many of a material's macroscopic properties, such as its melting point,
solubility, and mechanical strength. For drug development professionals, understanding the
crystalline nature of a compound is paramount, as it can influence bioavailability, stability, and
formulation.

Important Note on Data Availability: As of the compilation of this guide, a comprehensive
search of the Cambridge Structural Database (CSD) and other publicly available
crystallographic databases has revealed no specific, publicly archived crystal structure data for
1,6-dodecanediol. The information presented herein is therefore based on the known
molecular structure of 1,6-dodecanediol and established experimental protocols for the
crystallographic analysis of similar long-chain aliphatic diols. The quantitative data tables,

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15361853?utm_src=pdf-interest
https://www.benchchem.com/product/b15361853?utm_src=pdf-body
https://www.benchchem.com/product/b15361853?utm_src=pdf-body
https://www.benchchem.com/product/b15361853?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15361853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

which would typically summarize crystallographic parameters, cannot be provided at this time
due to the absence of published experimental data for this specific isomer. The more
symmetrical and widely studied isomer, 1,12-dodecanediol, does have published
crystallographic data and should not be confused with the subject of this guide.

Molecular Structure

The molecular structure of 1,6-dodecanediol consists of a flexible twelve-carbon backbone.
The presence of hydroxyl groups at positions 1 and 6 allows for the formation of intermolecular
hydrogen bonds, which are expected to play a significant role in the packing of the molecules in
the crystalline state. The non-polar aliphatic chain will contribute to the overall molecular
interactions through van der Waals forces. The asymmetry of the hydroxyl group substitution is
a key feature of 1,6-dodecanediol, distinguishing it from its 1,12-isomer and likely influencing
its crystal packing and physical properties.

Experimental Protocols

The following sections outline the detailed methodologies for the synthesis, crystallization, and
structural determination of long-chain aliphatic diols like 1,6-dodecanediol. These protocols
are based on established chemical and crystallographic techniques.

Synthesis of 1,6-Dodecanediol

A common synthetic route to 1,6-dodecanediol involves the reduction of a corresponding
dicarboxylic acid or its ester derivative.

Materials:

e 1,6-Dodecanedioic acid

Lithium aluminum hydride (LiAlH4) or other suitable reducing agent

Anhydrous tetrahydrofuran (THF) or diethyl ether

Hydrochloric acid (HCI), dilute aqueous solution

Sodium sulfate (Na2S0Oa), anhydrous
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» Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:

A solution of 1,6-dodecanedioic acid in anhydrous THF is prepared in a round-bottom flask
under an inert atmosphere (e.g., nitrogen or argon).

The flask is cooled in an ice bath, and a suspension of LiAlH4 in anhydrous THF is added
portion-wise with stirring.

After the addition is complete, the reaction mixture is allowed to warm to room temperature
and then refluxed for several hours to ensure complete reduction.

The reaction is carefully quenched by the slow, sequential addition of water, followed by a
dilute aqueous solution of HCI to neutralize the excess reducing agent and hydrolyze the
aluminum salts.

The resulting mixture is filtered, and the organic layer is separated.
The aqueous layer is extracted several times with an organic solvent such as ethyl acetate.

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate,
and the solvent is removed under reduced pressure to yield the crude 1,6-dodecanediol.

The crude product is then purified by column chromatography or recrystallization to obtain
pure 1,6-dodecanediol.

Crystallization

The growth of high-quality single crystals is a critical step for X-ray diffraction analysis. For
long-chain diols, slow evaporation from a suitable solvent or solvent mixture is often a
successful technique.

Materials:

e Purified 1,6-dodecanediol
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e A selection of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate,
hexane, and mixtures thereof)

e Small, clean glass vials or a crystallizing dish
Procedure:

e A small amount of purified 1,6-dodecanediol is dissolved in a minimal amount of a suitable
solvent or solvent mixture at a slightly elevated temperature to ensure complete dissolution.

e The resulting clear solution is filtered to remove any particulate matter.

o The vial is loosely capped or the crystallizing dish is covered with a perforated film to allow
for slow evaporation of the solvent at room temperature.

e The crystallization vessel should be left undisturbed in a vibration-free environment.

o Crystal growth can take several days to weeks. The process is monitored periodically for the
formation of single crystals of suitable size and quality for X-ray diffraction (typically > 0.1
mm in all dimensions).

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, their structure can be determined using single-crystal X-
ray diffraction.

Instrumentation:

o Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Ka or Cu
Ka radiation) and a detector (e.g., CCD or CMOS).

Procedure:

» Asingle crystal of 1,6-dodecanediol is carefully selected and mounted on a goniometer
head.

e The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal
vibrations and potential radiation damage.
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e The diffractometer is used to determine the unit cell parameters and the crystal system.

o Afull sphere of diffraction data is collected by rotating the crystal through a series of angles
and recording the intensities of the diffracted X-ray beams.

e The collected data is processed, which includes integration of the reflection intensities,
correction for Lorentz and polarization effects, and an absorption correction.

e The crystal structure is solved using direct methods or Patterson methods to determine the
initial positions of the atoms.

e The structural model is then refined using full-matrix least-squares methods to minimize the
difference between the observed and calculated structure factors. Hydrogen atoms are
typically located from the difference Fourier map and refined isotropically.

» The final refined structure provides detailed information on the unit cell dimensions, space
group, atomic coordinates, bond lengths, bond angles, and torsion angles.

Data Presentation

As previously stated, no published crystallographic data for 1,6-dodecanediol is currently
available. Should this data become available, it would be summarized in the following tables for
clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement for 1,6-Dodecanediol.
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Parameter Value

Empirical formula C12H2602

Formula weight

Temperature (K)

Wavelength (A)

Crystal system

Space group

Unit cell dimensions az=A a=°
b=AB="°
c=Ay="

Volume (A3)

Z

Density (calculated) (Mg/m3)

Absorption coefficient (mm~1)

F(000)

Crystal size (mm3)

Theta range for data collection (°)

Index ranges

Reflections collected

Independent reflections

Completeness to theta = °

Absorption correction

Refinement method

Data / restraints / parameters
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Parameter Value

Goodness-of-fit on F2

Final R indices [I>2sigma(l)] R1=,wR2=

R indices (all data) R1=,wR2=

| Largest diff. peak and hole (e.A=3) | |

Table 2: Selected Bond Lengths (A) for 1,6-Dodecanediol.

Atom 1 Atom 2 Length
o1 C1
02 C6
C1 C2
| oo ] ]
Table 3: Selected Bond Angles (°) for 1,6-Dodecanediol.
Atom 1 Atom 2 Atom 3 Angle
o1 C1 C2
02 C6 C5
02 C6 C7

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the determination of

the crystal structure of a long-chain aliphatic diol such as 1,6-dodecanediol.
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 To cite this document: BenchChem. [Crystallography and Molecular Structure of 1,6-
Dodecanediol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15361853#crystallography-and-molecular-structure-
of-1-6-dodecanediol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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